molecular formula C8H8F2O2 B8301580 alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene

alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene

Cat. No. B8301580
M. Wt: 174.14 g/mol
InChI Key: HZJCZHYTWNLVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene is a useful research compound. Its molecular formula is C8H8F2O2 and its molecular weight is 174.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha,alpha'-Dihydroxy-2,5-difluoro-paraxylene

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2

InChI Key

HZJCZHYTWNLVRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)CO)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 63.2 g (0.265 mols of 2,3,5,6-tetrafluoroterephthalic acid (m.p. 268 - 271° C., obtainable from Pierce-Chemical, Rockford, Ill., U.S.A., in 450 ml of tetrahydrofuran are introduced in the course of 1 hour into a solution of 40.3 g (1.06 mols) of lithium aluminium hydride in 1200 ml of tetrahydrofuran. The reaction mixture is refluxed for 24 hours, then cooled to 10° C. and treated carefully with 40 ml of 15% sodium hydroxide solution and finally with 120ml of water. The white precipitate is filtered off, washed with 500 ml of tetrahydrofuran, and the clear filtrate concentrated at 60° C. under vacuum. 37.9 g of slightly yellow-colored crystals are obtained. This-layer chromatography reveals them to be a mixture of at least three substances. To isolate a unitary substance, the batch is dissolved in 500 ml of ether, 2.8 g of insoluble constituents are removed by filtration, and the ethereal solution concentrated to one-third its volume. It is then treated with 35 ml of pentane and cooled to 10° C., white crystals precipitating. After two recrystallizations from ether+pentane, 3.4 g of fine needles are obtained which melt at 107-109° C.
Quantity
0.265 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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